Disodium 5'-inosinate is primarily derived from natural sources such as fish, meat, and certain microorganisms through fermentation processes. It can also be synthesized chemically. In terms of classification, it falls under the category of nucleotide derivatives and is considered a flavor enhancer in the food industry. This compound is often used in conjunction with other nucleotides like disodium 5'-guanylate to enhance flavor profiles.
Disodium 5'-inosinate can be synthesized through several methods:
The crystallization process enhances the purity of disodium 5'-inosinate. The steps include:
Purity levels achieved can reach up to 79%, with specific water content and absorbance characteristics being measured to ensure quality .
Disodium 5'-inosinate has a complex molecular structure characterized by its nucleotide base:
It consists of a ribose sugar linked to an inosine base and two sodium ions. The structure allows it to participate effectively in biochemical reactions as a nucleotide.
The compound exhibits UV absorption characteristics that are useful for analytical purposes, particularly at wavelengths around 250 nm .
Disodium 5'-inosinate participates in various biochemical reactions:
The metabolic pathways involving disodium 5'-inosinate include:
Disodium 5'-inosinate exerts its effects primarily through its role as a nucleotide in metabolic pathways. It influences:
Data indicates that ingestion leads to rapid absorption and metabolism, with significant excretion occurring via urine within hours post-consumption .
Relevant data from studies indicate that disodium 5'-inosinate maintains its integrity under various conditions typical for food processing .
Disodium 5'-inosinate is widely utilized in the food industry as a flavor enhancer. Its applications include:
Research continues into optimizing its use in culinary applications and understanding its biochemical roles further .
Disodium 5'-inosinate (CAS No. 4691-65-0) is the disodium salt of inosinic acid (inosine 5'-monophosphate or IMP), with the systematic IUPAC name disodium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate [3] [7]. Its molecular formula is C10H11N4Na2O8P, corresponding to a molecular weight of 392.17 g/mol (anhydrous form) [5] [6]. The compound features a hypoxanthine base linked via a β-N9-glycosidic bond to the C-1' position of ribose, with a phosphate group esterified at the 5'-position of the ribose moiety. Two sodium ions neutralize the negative charges of the phosphate group, forming a stable salt [3] [8].
Table 1: Molecular Identification Data
Property | Value |
---|---|
CAS Registry Number | 4691-65-0 |
IUPAC Name | Disodium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate |
Chemical Formula | C10H11N4Na2O8P |
Molecular Weight | 392.17 g/mol |
Canonical SMILES | C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Isomeric SMILES | C1=NC2=C(C(=O)N1)N=CN2[C@H]3C@@HO.[Na+].[Na+] |
Disodium 5'-inosinate typically crystallizes as a hydrate, most commonly the octahydrate form, which influences its crystalline structure and stability [7]. The compound exhibits chiral specificity due to the D-ribose configuration, with the biologically active isomer featuring β-D-ribofuranose in the C2'-endo conformation [8]. Crystallization studies reveal that optimal crystals form under controlled conditions: solutions adjusted to pH 7.5–8.5 are warmed to 55–75°C, cooled to 10–30°C at 5–10°C/hour, then treated with hydrophilic organic solvents (e.g., 30–60% v/v methanol) to induce crystallization [4]. This process yields needle-shaped crystals with high purity (up to 99.74%), as confirmed by HPLC analysis [4] [6]. The crystalline structure remains stable below 175°C, beyond which decomposition occurs [1].
Disodium 5'-inosinate is a white to off-white crystalline powder that is odorless and hygroscopic [1] [7]. It demonstrates high solubility in water (78 mg/mL or 198.89 mM at 25°C), sparing solubility in ethanol, and near-insolubility in DMSO and ether [5] [6]. The compound is stable under ambient storage conditions (2–8°C) but degrades in strong oxidizing agents [1] [5]. Its hygroscopic nature necessitates moisture-controlled packaging, as absorption of environmental water can alter crystallinity and flow properties [7]. UV-Vis spectroscopy shows characteristic absorption at λmax = 250 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), providing a key metric for purity assessment [8].
Table 2: Physicochemical Properties
Property | Value | Conditions |
---|---|---|
Melting Point | 175°C (dec.) | Hydrated form [1] |
Water Solubility | 78 mg/mL (198.89 mM) | 25°C [5] |
LogP (Partition Coeff.) | -1.02 to -2.1 | Predicted [7] |
UV λmax | 250 nm | Aqueous solution [8] |
Hygroscopicity | High | - |
pKa (Acidic) | 1.24 (strongest) | [7] |
Disodium 5'-inosinate belongs to the purine ribonucleoside monophosphate family, sharing structural motifs with disodium 5'-guanylate (GMP) but differing in its base moiety (hypoxanthine vs. guanine) [2] [7]. This distinction impacts both biochemical function and sensory properties:
Flavor Enhancement: While both compounds activate umami taste receptors (T1R1/T1R3), disodium 5'-inosinate exhibits synergistic effects with monosodium glutamate (MSG). At ratios of 1:50–1:100 (IMP:MSG), the perceived umami intensity increases 7–8 times compared to either compound alone [3]. Disodium 5'-guanylate shows similar synergy but with higher thermal stability during food processing [2].
Metabolic Pathways: Inosinate serves as the precursor nucleotide for guanylate synthesis via IMP dehydrogenase and GMP synthase. Unlike adenosine derivatives, inosinate lacks an amino group at the C6 position, making it more susceptible to deamination [2] [8].
Physical Properties: Both inosinate and guanylate share similar solubility profiles, but guanylate exhibits greater crystallinity due to hydrogen bonding via its exocyclic amine group. Inosinate’s melting point (175°C) is lower than guanylate’s (190–200°C), reflecting differences in crystal lattice stability [1] [2].
Table 3: Comparative Analysis of Nucleotide Derivatives
Property | Disodium 5'-Inosinate | Disodium 5'-Guanylate | Monosodium Glutamate (MSG) |
---|---|---|---|
Molecular Base | Hypoxanthine | Guanine | L-Glutamic acid |
Umami Threshold | 0.012 g/L | 0.008 g/L | 0.3 g/L |
Synergy Factor | 7–8x with MSG | 7–8x with MSG | Base compound |
Melting Point | 175°C | 190–200°C | 232°C |
Natural Occurrence | Meat, fish (80–800 mg/100 g) | Mushrooms, seaweed | Tomatoes, cheese |
Primary Receptor | T1R1/T1R3 | T1R1/T1R3 | T1R1/T1R3 |
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